molecular formula C9H16O B1427472 2-Cyclopropylcyclohexan-1-ol CAS No. 408523-00-2

2-Cyclopropylcyclohexan-1-ol

Cat. No.: B1427472
CAS No.: 408523-00-2
M. Wt: 140.22 g/mol
InChI Key: DQAWFCPBYDNLJO-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclohexan-1-ol is an organic compound classified as a cycloalkanols, featuring a cyclohexane ring substituted with both a hydroxyl (-OH) group and a cyclopropyl ring. The compound has the molecular formula C9H16O and a molecular weight of 140.22 g/mol . Its structure incorporates the strain inherent to the cyclopropane ring, which can influence its reactivity and conformational behavior, making it a compound of interest in various synthetic and mechanistic studies . This alcohol serves as a valuable intermediate in organic synthesis. The presence of the cyclopropyl group adjacent to the carbinol center provides a unique steric and electronic environment that can be exploited to direct stereoselective reactions or to create complex molecular architectures. Researchers utilize it in the development of novel pharmacologically active compounds and materials science . The specific three-dimensional structure of this compound, potentially adopting chair conformations, allows researchers to investigate steric effects and transannular interactions in cyclohexane systems . Applications and Research Value The primary value of this compound lies in its role as a versatile synthetic building block. It can undergo typical alcohol transformations, such as oxidation to ketones or dehydration to alkenes, with the cyclopropyl group often participating in or influencing the reaction pathway. Its applications extend to methodological research in catalysis, where it can be used as a substrate to test new synthetic protocols for the functionalization of cyclic alcohols . For Research Use Only This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate safety practices before handling. The GHS signal word for similar cyclohexanol derivatives is typically "Warning," indicating potential hazards such as flammability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAWFCPBYDNLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization of 2 Cyclopropylcyclohexan 1 Ol

Configurational Isomerism

The connectivity of atoms in 2-Cyclopropylcyclohexan-1-ol allows for different three-dimensional arrangements, leading to stereoisomerism. This is primarily manifested in the form of diastereomers and enantiomers.

Diastereomeric Forms (cis and trans)

The relative orientation of the cyclopropyl (B3062369) and hydroxyl substituents on the cyclohexane (B81311) ring gives rise to two diastereomers: cis and trans. ucla.edu In the cis isomer, both the cyclopropyl and hydroxyl groups are on the same face of the cyclohexane ring (either both pointing up or both pointing down). In the trans isomer, the substituents are on opposite faces of the ring (one up and one down). ucla.edu These two forms are not mirror images and thus have different physical and chemical properties.

The terms cis and trans describe the relative stereochemistry between the two substituents. Each of these diastereomers can also exist as a pair of enantiomers.

Enantiomeric Forms and Chiral Centers

This compound possesses two chiral centers, which are carbon atoms bonded to four different groups. khanacademy.orgyoutube.com These are C-1 (bonded to the hydroxyl group, a hydrogen, and two different carbon atoms of the ring) and C-2 (bonded to the cyclopropyl group, a hydrogen, and two different carbon atoms of the ring). The presence of two chiral centers means that a maximum of 2n (where n is the number of chiral centers) stereoisomers can exist. khanacademy.org For this molecule, this would be 22 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. One pair corresponds to the cis diastereomer, and the other pair corresponds to the trans diastereomer. Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, but they rotate plane-polarized light in opposite directions. libretexts.org

Table 1: Possible Stereoisomers of this compound

DiastereomerRelationship
(1R,2S)-2-Cyclopropylcyclohexan-1-ol and (1S,2R)-2-Cyclopropylcyclohexan-1-olEnantiomers (trans)
(1R,2R)-2-Cyclopropylcyclohexan-1-ol and (1S,2S)-2-Cyclopropylcyclohexan-1-olEnantiomers (cis)

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and adopts various three-dimensional conformations to minimize steric and torsional strain. masterorganicchemistry.com The most stable of these is the chair conformation. libretexts.orgmakingmolecules.com

Preferred Conformations and Ring Dynamics

The cyclohexane ring in this compound exists predominantly in a chair conformation, which minimizes angle and torsional strain. masterorganicchemistry.comlibretexts.org In this conformation, the substituents on the ring can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions. libretexts.org Through a process called ring flipping, one chair conformation can interconvert to another, causing axial substituents to become equatorial and vice versa. libretexts.org The energy barrier for this process is relatively low, allowing for rapid interconversion at room temperature. dalalinstitute.com

Influence of the Cyclopropyl Substituent on Cyclohexane Conformation

The presence of the cyclopropyl group at the C-2 position has a significant influence on the conformational equilibrium of the cyclohexane ring. Generally, bulky substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). makingmolecules.com

However, recent studies have shown a phenomenon known as the "cyclopropyl effect," where a spiro-fused cyclopropane (B1198618) ring can cause an adjacent substituent to favor the axial position. chemistryworld.comrsc.org This is attributed to a combination of increased torsional strain in the equatorial conformer and stabilizing hyperconjugation between the cyclopropane's C-C sigma bonds and the C-X (where X is the substituent) anti-bonding orbital in the axial conformer. rsc.org While this compound is not a spiro compound, the electronic properties of the cyclopropyl group can still influence the conformational preference of the adjacent hydroxyl group. The compact nature of the cyclopropyl group might lead to a less pronounced preference for the equatorial position compared to a larger alkyl group. rsc.org The precise conformational preference in the cis and trans isomers would depend on a balance of these steric and electronic effects.

Table 2: Conformational Positions of Substituents in cis-2-Cyclopropylcyclohexan-1-ol

ConformerC1-OH PositionC2-Cyclopropyl PositionStability
1axialequatorialLess Stable
2equatorialaxialMore Stable

Table 3: Conformational Positions of Substituents in trans-2-Cyclopropylcyclohexan-1-ol

ConformerC1-OH PositionC2-Cyclopropyl PositionStability
1axialaxialLess Stable
2equatorialequatorialMore Stable

Stereochemical Assignment Methodologies

The definitive assignment of the stereochemistry of the different isomers of this compound relies on various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is a powerful tool for determining the relative stereochemistry (cis or trans). jst.go.jpjst.go.jp The coupling constants (J-values) between protons on C-1 and C-2 can provide information about their dihedral angle, which differs between the cis and trans isomers in their preferred chair conformations. The chemical shifts of the protons and carbons are also sensitive to their stereochemical environment. stackexchange.com For example, an axial proton typically resonates at a higher field (lower ppm) than an equatorial proton.

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of one of the isomers can be obtained, this technique can definitively establish its absolute stereochemistry (R or S at each chiral center) and confirm the cis or trans relationship between the substituents.

Spectroscopic Techniques for Relative and Absolute Configuration Determination

Spectroscopic methods are fundamental in elucidating the three-dimensional arrangement of atoms in molecules. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for determining the relative and, in some cases, the absolute configuration of its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of diastereomers by analyzing the chemical shifts and coupling constants of the protons in the molecule. In the case of this compound, the spatial relationship between the cyclopropyl group and the hydroxyl group significantly influences the magnetic environment of the neighboring protons.

For the cis and trans isomers of this compound, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton attached to the carbon bearing the cyclopropyl group (H-2) will exhibit characteristic coupling constants (J-values). The magnitude of the coupling constant between these two protons (³JH1-H2) is dependent on the dihedral angle between them, as described by the Karplus equation.

In the trans isomer, the hydroxyl and cyclopropyl groups are on opposite sides of the cyclohexyl ring. In the most stable chair conformation, both substituents will preferentially occupy equatorial positions, leading to a large dihedral angle (approaching 180°) between the axial H-1 and axial H-2 protons. This results in a larger coupling constant, typically in the range of 8-12 Hz.

In the cis isomer, the hydroxyl and cyclopropyl groups are on the same side of the ring. In the most stable chair conformation, one substituent will be axial and the other equatorial. This leads to smaller axial-equatorial or equatorial-equatorial coupling constants, typically in the range of 2-5 Hz.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the relative stereochemistry. A NOESY experiment shows through-space correlations between protons that are in close proximity. For the cis isomer, a cross-peak would be expected between the protons on C-1 and C-2, as well as between the protons of the cyclopropyl group and the proton on C-1, which would be absent or much weaker in the trans isomer.

While standard NMR can determine relative stereochemistry, the determination of absolute configuration requires the use of chiral derivatizing agents or chiral solvating agents. By reacting the alcohol with a chiral agent of known absolute configuration, a pair of diastereomers is formed. The NMR spectra of these new diastereomers will show distinct chemical shifts, allowing for the assignment of the absolute configuration of the original alcohol.

Illustrative ¹H NMR Data for Distinguishing Stereoisomers of this compound

StereoisomerH-1 Chemical Shift (ppm)H-2 Chemical Shift (ppm)³JH1-H2 (Hz)Key NOESY Correlations
trans-(1R,2R)~3.5~1.18-12Weak or absent H-1 to H-2
cis-(1R,2S)~3.8~1.32-5Strong H-1 to H-2

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystalline sample to produce a three-dimensional electron density map of the molecule. From this map, the precise arrangement of all atoms in space, including their absolute stereochemistry, can be determined.

For the analysis of this compound, if one of the enantiomers can be crystallized, anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure, can be used to determine its absolute configuration without ambiguity. Alternatively, the enantiomer can be derivatized with a chiral molecule of known absolute configuration (a chiral auxiliary) before crystallization. The known configuration of the auxiliary allows for the unambiguous assignment of the stereocenters in the target molecule.

Chiral Resolution and Separation Techniques

Since enantiomers have identical physical properties in an achiral environment, their separation, known as chiral resolution, requires the introduction of a chiral element into the separation process. Common methods for resolving the enantiomers of this compound would include chiral chromatography and enzymatic resolution.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers. This is typically achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). gcms.cz The CSP is a solid support that has been coated or bonded with a chiral molecule. The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes, which have different binding energies. This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation.

For this compound, derivatized cyclodextrins are commonly used as CSPs in both GC and HPLC. gcms.cz The hydroxyl group of the alcohol can be derivatized to improve its volatility and interaction with the CSP in GC analysis. researchgate.netresearch-solution.com

Hypothetical Chiral HPLC Separation of this compound Enantiomers

ParameterValue
Column Chiralcel OD-H (Cellulose derivative)
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (1R,2R) 12.5 min
Retention Time (1S,2S) 15.2 min

Enzymatic Resolution

Enzymatic resolution is a highly selective method for separating enantiomers based on the stereospecificity of enzymes. Lipases are commonly used enzymes for the resolution of alcohols. In a typical kinetic resolution process, a racemic mixture of this compound is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

For example, a lipase might preferentially acylate the (1R,2R)-enantiomer, leaving the (1S,2S)-enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated by standard chromatographic techniques due to their different chemical properties. The absolute configuration of the resolved enantiomers is often dependent on the specific enzyme and reaction conditions used. This method is valued for its high enantioselectivity and environmentally benign reaction conditions. utupub.firesearchgate.net

Synthetic Methodologies for 2 Cyclopropylcyclohexan 1 Ol and Its Derivatives

Strategies for Introducing the Cyclopropyl (B3062369) Moiety

The incorporation of the three-membered cyclopropyl ring onto the cyclohexane (B81311) core is a critical step in the synthesis of 2-cyclopropylcyclohexan-1-ol. This can be accomplished through several methodologies, primarily involving cyclopropanation reactions on unsaturated cyclohexane precursors or coupling reactions with pre-formed cyclopropyl reagents.

Cyclopropanation Reactions on Unsaturated Cyclohexane Precursors

Cyclopropanation of an alkene is a direct method for forming a cyclopropane (B1198618) ring. In the context of synthesizing this compound, this would typically involve the reaction of a cyclopropanating agent with a cyclohexene (B86901) derivative. The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species, is a classic method for converting alkenes to cyclopropanes. organicchemistrytutor.com For instance, the reaction of cyclohexene with the Simmons-Smith reagent would yield bicyclo[4.1.0]heptane (norcarane). Subsequent functionalization and ring-opening would be necessary to arrive at the target structure, which can be a complex and less direct approach.

Alternative methods for cyclopropanation include the use of diazo compounds in the presence of a metal catalyst, such as rhodium or copper. organic-chemistry.orgwikipedia.org For example, ethyl diazoacetate can react with an alkyne in the presence of a copper catalyst to form a cyclopropene (B1174273) derivative, which can then be hydrogenated. wikipedia.org These methods offer various levels of stereocontrol, which is crucial when specific diastereomers of this compound are desired.

Cyclopropanation Method Reagents Precursor Key Features
Simmons-Smith ReactionCH₂I₂, Zn(Cu)Cyclohexene derivativeForms a cyclopropane ring from an alkene. organicchemistrytutor.com
Catalytic CyclopropanationDiazo compound, Metal catalyst (e.g., Rh, Cu)Alkene or AlkyneCan offer high diastereoselectivity. organic-chemistry.orgwikipedia.org

Coupling Reactions Involving Cyclopropyl Nucleophiles or Electrophiles

A more convergent approach involves the coupling of a cyclohexane-based electrophile with a cyclopropyl nucleophile, or vice versa. The use of organometallic reagents is central to these strategies.

A common method is the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with a suitable cyclohexanone (B45756) derivative. organic-chemistry.org For instance, the addition of cyclopropylmagnesium bromide to cyclohexanone would yield 1-cyclopropylcyclohexan-1-ol. nih.gov To obtain the 2-substituted isomer, a different starting material or a subsequent rearrangement would be required.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds. orgsyn.orgresearchgate.net This could involve the reaction of a cyclopropylboronic acid derivative with a halo-substituted cyclohexene or cyclohexanone. orgsyn.orgresearchgate.net For example, 2-iodocyclohex-2-en-1-one (B1246760) can be coupled with 4-methoxyphenylboronic acid in a Suzuki reaction. orgsyn.org A similar strategy could be envisioned with a cyclopropylboronic acid.

Coupling Reaction Cyclopropyl Reagent Cyclohexane Precursor Catalyst/Conditions
Grignard ReactionCyclopropylmagnesium bromideCyclohexanoneDiethyl ether or THF
Suzuki-Miyaura CouplingCyclopropylboronic acid or esterHalogenated cyclohexanone/cyclohexenePalladium catalyst, Base

Synthesis of Ketone Precursors (e.g., 2-Cyclopropylcyclohexan-1-one)

The most direct route to this compound involves the reduction of its corresponding ketone, 2-cyclopropylcyclohexan-1-one (B2902437). nih.gov Therefore, the efficient synthesis of this ketone is a pivotal step.

Derivatization of Cyclohexanones

One common strategy is the α-alkylation of a cyclohexanone enolate with a cyclopropyl halide. The generation of the enolate can be achieved using a strong base like lithium diisopropylamide (LDA) to ensure regioselectivity. stackexchange.com The subsequent reaction with a cyclopropyl electrophile, such as cyclopropyl bromide, would introduce the cyclopropyl group at the α-position. However, this reaction can be prone to side reactions like O-alkylation and polyalkylation. stackexchange.com

Another approach involves the Michael addition of a nucleophile to a cyclopropyl-substituted α,β-unsaturated ketone. While not a direct synthesis of 2-cyclopropylcyclohexan-1-one, this highlights the utility of cyclopropyl-containing building blocks in organic synthesis.

A notable synthesis involves the treatment of cyclohexanone with cyclopropyl phenyl sulfide (B99878) in the presence of n-butyllithium to form a tertiary alcohol. jst.go.jp This intermediate can then undergo a pinacol-like rearrangement catalyzed by an acid like tetrafluoroboric acid (HBF₄) to generate a spiro ketone, which can be further manipulated. jst.go.jp

Ring-Closing Reactions to Form the Cyclohexanone Core

While less common for this specific target, intramolecular ring-closing reactions can be employed to construct the cyclohexanone ring itself with the cyclopropyl group already in place. wikipedia.org These methods, such as the Dieckmann condensation or ring-closing metathesis, are powerful for ring formation but may require more complex starting materials. wikipedia.org For instance, an appropriately substituted acyclic precursor containing a cyclopropyl moiety could be cyclized to form the desired cyclohexanone.

Reduction Chemistry for Alcohol Formation

The final step in the synthesis is the reduction of the carbonyl group of 2-cyclopropylcyclohexan-1-one to the corresponding alcohol. This transformation can be achieved using a variety of reducing agents, and the choice of reagent can influence the stereochemical outcome of the reaction.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) are effective for this reduction. stackexchange.comjst.go.jp Sodium borohydride is generally preferred for its milder nature and easier handling. jst.go.jp

The stereochemistry of the resulting alcohol (cis or trans isomer) is dependent on the steric hindrance around the carbonyl group and the trajectory of the hydride attack. The cyclopropyl group at the α-position will influence the facial selectivity of the reduction. Generally, the hydride will attack from the less hindered face of the ketone, leading to a predominant diastereomer. For more precise stereocontrol, chiral reducing agents or catalysts can be employed.

Reducing Agent Solvent Key Features
Sodium Borohydride (NaBH₄)Methanol, EthanolMilder reducing agent, selective for aldehydes and ketones. jst.go.jp
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful reducing agent, reduces a wider range of functional groups. stackexchange.com

Stereoselective Reduction of 2-Cyclopropylcyclohexan-1-one (e.g., Hydride Reductions)

The reduction of the precursor ketone, 2-cyclopropylcyclohexan-1-one, to this compound can result in two diastereomers: cis-2-cyclopropylcyclohexan-1-ol and trans-2-cyclopropylcyclohexan-1-ol. The stereochemical outcome is highly dependent on the reaction conditions and, most notably, the nature of the hydride-donating reagent. This diastereoselectivity arises from the two possible trajectories for the incoming hydride nucleophile: axial attack or equatorial attack on the carbonyl carbon. libretexts.org

The general principles governing the reduction of substituted cyclohexanones are well-established. libretexts.org For unhindered ketones, small hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically favor axial attack, leading to the formation of the equatorial alcohol. This preference is attributed to torsional strain in the transition state of equatorial attack. libretexts.org

Conversely, when employing sterically demanding or "bulky" hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), the reaction pathway shifts. The large size of the reagent favors approach from the less sterically hindered equatorial face of the cyclohexanone ring. libretexts.org This equatorial attack avoids steric clashes with the axial hydrogen atoms at the C3 and C5 positions, resulting in the formation of the axial alcohol as the major product. libretexts.org Theoretical studies involving computational models have been used to predict the diastereoselectivity of NaBH₄ reductions of substituted cyclohexanones, corroborating experimental findings. nih.gov

Reagent TypeHydride Reagent ExamplePreferred Attack VectorPredominant Product IsomerRationale
Small/Unhindered Sodium Borohydride (NaBH₄)AxialEquatorial Alcohol (trans isomer)Minimizes torsional strain in the transition state. libretexts.org
Bulky/Hindered L-Selectride® (Li(s-Bu)₃BH)EquatorialAxial Alcohol (cis isomer)Avoids steric hindrance with axial C3/C5 hydrogens. libretexts.org

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents another fundamental method for the reduction of 2-cyclopropylcyclohexan-1-one. This heterogeneous catalysis technique involves the use of hydrogen gas (H₂) and a solid-supported metal catalyst. siue.edu The stereochemistry of catalytic hydrogenation is generally governed by the principle of syn-addition, where both hydrogen atoms add to the same face of the carbonyl group's π-system. masterorganicchemistry.comucla.edu The substrate adsorbs onto the catalyst surface via its less sterically hindered face, and hydrogen is delivered from the catalyst to that face. masterorganicchemistry.com

The choice of metal catalyst can profoundly influence the diastereoselectivity of the reaction, sometimes allowing for a "switch" between the cis and trans products. nih.gov For instance, in the hydrogenation of substituted phenols to cyclohexanols, rhodium-based catalysts have been shown to favor the formation of cis isomers, resulting from the syn-addition of hydrogen. nih.gov In contrast, palladium-based catalysts can give access to the thermodynamically more stable trans diastereomers. nih.gov This switchability is a powerful tool for synthetic chemists. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C). siue.eduprinceton.edu

CatalystTypical Stereochemical OutcomeMechanism Principle
Rhodium (e.g., Rh/C) cis-isomer favoredDelivers hydrogen atoms in a syn-addition to one face of the ring. nih.gov
Palladium (e.g., Pd/C) trans-isomer favoredCan lead to the thermodynamically more stable product; isomerization side-reactions are possible. masterorganicchemistry.comnih.gov
Platinum (e.g., PtO₂) syn-addition favoredGenerally provides good stereoselectivity for syn-addition with less isomerization than palladium. masterorganicchemistry.com

Asymmetric Synthesis of Enantiopure this compound

Producing a single enantiomer of this compound requires asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Reactions

A well-established strategy in asymmetric synthesis involves the use of a chiral auxiliary. researchgate.networdpress.com In this approach, an enantiomerically pure molecule, the auxiliary, is covalently attached to the starting material. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. researchgate.networdpress.com

A relevant and powerful example of this concept is the "temporary stereocentre" approach used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This multi-step sequence begins with an aldol (B89426) reaction between a chiral auxiliary (such as an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one) and an α,β-unsaturated aldehyde, which establishes a new stereocenter with high diastereoselectivity. rsc.org This newly formed hydroxyl stereocenter then directs a subsequent cyclopropanation reaction. rsc.org Finally, a retro-aldol cleavage removes the temporary stereocenter and the chiral auxiliary, yielding an enantiopure cyclopropane-containing product. rsc.org This methodology showcases how a chiral auxiliary can be employed to construct complex, enantiomerically pure cyclopropyl-containing structures.

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org This method avoids the need to install and remove a chiral auxiliary.

For molecules containing a cyclopropyl ring, chiral rhodium complexes have proven to be effective catalysts. For example, the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates has been achieved using a chiral rhodium complex, Rh₂((R)-BTPCP)₄. rsc.org This method produced a wide range of products in high yields and with excellent enantiomeric ratios (up to 99.5:0.5 er) as single diastereoisomers. rsc.org The extension of this methodology to related phosphonates further demonstrates the versatility of chiral metal catalysts in synthesizing enantiopure cyclopropyl compounds. rsc.org Such catalytic systems are central to modern asymmetric synthesis. nih.gov

Chemoenzymatic Transformations

Chemoenzymatic synthesis harnesses the exceptional selectivity of enzymes to perform challenging chemical transformations. longdom.org Enzymes, as biocatalysts, operate under mild conditions and often exhibit near-perfect stereo-, regio-, and chemoselectivity. longdom.orgrsc.org The enantioselective reduction of carbonyl (C=O) groups is a major application of enzymes in asymmetric synthesis. libretexts.org

For the synthesis of enantiopure this compound, an enzyme-catalyzed reduction of the corresponding ketone would be an ideal approach. libretexts.org Enzymes such as dicarbonyl reductases and other oxidoreductases are known to catalyze the reduction of ketones to alcohols with high enantioselectivity. longdom.orgrsc.org The substrate binds within the enzyme's chiral active site, which orients the ketone in a specific way relative to a cofactor (like NADH), ensuring that hydride delivery occurs to only one face of the carbonyl. nih.gov This process can yield chiral alcohols with very high optical purity, making it a valuable and green alternative to traditional chemical methods. libretexts.orgrsc.org

Advanced Synthetic Techniques

Modern organic synthesis continually evolves, leading to the development of advanced techniques that offer greater efficiency and novel pathways to complex molecules. One such advanced strategy is the combination of different catalytic methods in a single reaction vessel.

A one-pot chemoenzymatic approach combining palladium-catalysis with selective enzymatic oxyfunctionalization has been reported. sjsu.edu In this method, a chemical reaction, such as a Suzuki coupling, is performed first. Upon its completion, an engineered cytochrome P450 enzyme is added to the same pot to selectively hydroxylate the product. sjsu.edu This telescoping of reaction steps avoids intermediate purification and workup, saving time and resources.

Another advanced technique involves skeletal rearrangements to construct complex cyclic frameworks. For instance, a pinacol-like rearrangement has been used as a key step in the synthesis of natural products containing a spiro[3.5]nonane skeleton, a structure related to the cyclopropylcyclohexane motif. jst.go.jpjst.go.jp Such rearrangements can create intricate carbon scaffolds from simpler precursors in a single, powerful transformation.

Table of Mentioned Compounds

Common Name / TypeIUPAC Name
This compoundThis compound
2-Cyclopropylcyclohexan-1-one2-Cyclopropylcyclohexan-1-one nih.gov
Sodium borohydrideSodium tetrahydridoborate
Lithium aluminum hydrideLithium tetrahydridoaluminate
L-SelectrideLithium tri-sec-butyl(hydrido)borate(1-)
Palladium on carbonPalladium on carbon
Platinum oxidePlatinum(IV) oxide
Rhodium on carbonRhodium on carbon
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one(S)-5,5-Dimethyl-3-propanoyloxazolidin-2-one
Cyclopropyl α-amino carboxylatesEsters of 2-amino-2-cyclopropylacetic acid
1-Cyclopropylcyclohexan-1-ol1-Cyclopropylcyclohexan-1-ol nih.gov
(1S)-Cyclohex-2-en-1-ol(1S)-Cyclohex-2-en-1-ol nih.gov

Fluorous Synthesis Approaches

Fluorous synthesis represents a specialized branch of organic chemistry that facilitates the purification of reaction products. This technique involves tagging a substrate with a perfluorinated functional group, which allows it to be selectively separated from non-fluorinated reagents and byproducts using a fluorous solid-phase extraction (F-SPE) cartridge.

While a direct fluorous synthesis of this compound has not been specifically reported, a plausible route can be conceptualized based on established fluorous-tagging strategies. A potential approach would involve the use of a fluorous-tagged protecting group for the hydroxyl function of a pre-existing cyclohexanol (B46403) derivative or a fluorous-tagged reagent to introduce the cyclopropyl group.

For instance, a fluorous-tagged Simmons-Smith type reagent could be employed for the cyclopropanation of a fluorous-protected cyclohexenol (B1201834) derivative. The reaction would proceed in a standard organic solvent, and upon completion, the reaction mixture would be passed through a fluorous-silica gel cartridge. The fluorous-tagged product would be retained, while non-fluorinated impurities would be washed away. Subsequent elution with a fluorophilic solvent would release the purified, tagged product, which could then be de-tagged to yield the final this compound.

Table 1: Hypothetical Fluorous Synthesis of a this compound Precursor

Step Reactant Reagent Solvent Conditions Product
1 Fluorous-tagged 2-cyclohexen-1-ol Diiodomethane, Diethylzinc Dichloromethane 0 °C to rt, 12 h Fluorous-tagged this compound
2 Fluorous-tagged product from Step 1 - - F-SPE Purification Purified fluorous-tagged product

Solid-Phase Organic Synthesis (SPOS) Adaptations

Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of compound libraries and for simplifying purification processes by anchoring the substrate to a solid support. This methodology, widely used in peptide and oligonucleotide synthesis, can be adapted for the synthesis of small molecules like this compound. rsc.org

A feasible SPOS strategy for this compound would commence with the immobilization of a suitable cyclohexene derivative onto a polymer resin. For example, 2-cyclohexen-1-one (B156087) could be attached to a resin via a linker. The resin-bound ketone could then be subjected to a cyclopropanation reaction, for instance, using a Corey-Chaykovsky reagent. Subsequent reduction of the ketone functionality would yield the desired alcohol. Finally, cleavage from the resin would afford the this compound product. The key advantage of this approach is that excess reagents and byproducts are simply washed away from the resin-bound intermediate at each step, obviating the need for traditional chromatographic purification.

Table 2: Proposed Solid-Phase Synthesis of this compound

Step Resin-Bound Substrate Reagent(s) Solvent Conditions Outcome
1 Resin-linked 2-cyclohexen-1-one Trimethylsulfoxonium iodide, NaH DMSO rt, 24 h Resin-bound 2-cyclopropylcyclohexan-1-one
2 Resin-bound 2-cyclopropylcyclohexan-1-one Sodium borohydride Methanol/THF 0 °C to rt, 4 h Resin-bound this compound

One-Pot and Cascade Reactions

One-pot and cascade reactions are highly efficient synthetic strategies that involve the sequential transformation of a starting material through multiple reaction steps in a single reaction vessel, without the isolation of intermediates. These approaches are atom-economical and reduce waste, time, and resources.

A potential one-pot synthesis of this compound could start from 2-cyclohexenone. The first step would be a conjugate addition of a cyclopropyl nucleophile, such as that derived from cyclopropylmagnesium bromide in the presence of a copper catalyst. Without isolating the resulting enolate, it could be trapped with a suitable electrophile or, more directly, the resulting 2-cyclopropylcyclohexan-1-one could be reduced in situ by the addition of a reducing agent like sodium borohydride to the same reaction flask. This would directly yield this compound in a single operational sequence.

Cascade reactions, a subset of one-pot reactions where the first transformation triggers subsequent reactions, could also be envisioned. For example, a tandem reaction could be initiated by the reaction of cyclohexene with a reagent that simultaneously introduces a hydroxyl group and sets the stage for a subsequent intramolecular cyclopropanation. While more complex to design, such a cascade would be a highly elegant and efficient route to the target molecule.

Table 3: Illustrative One-Pot Synthesis of this compound

Step Starting Material Reagent(s) Solvent Conditions Product
1 2-Cyclohexenone 1. Cyclopropylmagnesium bromide, CuI THF -78 °C to 0 °C Intermediate enolate

Chemical Transformations and Reactivity of 2 Cyclopropylcyclohexan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol group is a versatile site for numerous chemical reactions, including oxidation, functional group interconversions, substitution, and elimination.

The oxidation of the secondary alcohol in 2-Cyclopropylcyclohexan-1-ol yields the corresponding ketone, 2-cyclopropylcyclohexanone. Several established methods can achieve this transformation under various conditions.

Jones Oxidation : This method utilizes Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone. wikipedia.orgalfa-chemistry.com It is a strong oxidizing agent capable of converting secondary alcohols to ketones efficiently. wikipedia.orgadichemistry.com The reaction is typically rapid, exothermic, and gives high yields. wikipedia.org A color change from the orange-red of Cr(VI) to the green of Cr(III) indicates the progress of the reaction. alfa-chemistry.comadichemistry.com

Dess-Martin Oxidation : Using the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, this oxidation offers a milder alternative to chromium-based reagents. wikipedia.orgalfa-chemistry.com The reaction proceeds under neutral pH conditions at room temperature, typically in chlorinated solvents like dichloromethane. wikipedia.orgorganic-chemistry.org It is known for its high chemoselectivity, tolerance of sensitive functional groups, and simplified workup procedures. wikipedia.org

Moffatt Oxidation : The Pfitzner-Moffatt oxidation employs a combination of dimethyl sulfoxide (DMSO) and a carbodiimide, such as dicyclohexylcarbodiimide (DCC), under acidic catalysis. wikipedia.orgdrugfuture.comalfa-chemistry.com This reaction involves the formation of a reactive alkoxysulfonium ylide intermediate that rearranges to form the ketone. wikipedia.orgdrugfuture.com

Corey-Kim Oxidation : This method uses a complex formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), followed by the addition of a base like triethylamine. wikipedia.orgsynarchive.comalfa-chemistry.com The reaction is generally mild and tolerates a wide range of functional groups. nrochemistry.com The reactive oxidizing species is formed from the interaction of DMS and NCS, which then activates the alcohol for oxidation upon the addition of the base. wikipedia.org

Oxidation MethodReagentsTypical ConditionsKey Byproducts
Jones OxidationCrO₃, H₂SO₄, AcetoneAcidic, 0-25°CCr(III) salts
Dess-Martin OxidationDess-Martin Periodinane (DMP), CH₂Cl₂Neutral, Room TemperatureIodinane
Moffatt OxidationDMSO, DCC, Acid catalyst (e.g., Pyridinium trifluoroacetate)Mildly acidicDimethyl sulfide, Dicyclohexylurea
Corey-Kim OxidationN-Chlorosuccinimide (NCS), Dimethyl sulfide (DMS), Triethylamine (Et₃N)Low temperature (-20°C to 0°C), then warmingDimethyl sulfide, Triethylammonium chloride, Succinimide

The hydroxyl group of this compound can be readily converted into other important functional groups like ethers and esters.

Etherification : The formation of an ether from this compound can be achieved via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Esterification : Esterification can be accomplished through several routes. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine to neutralize the acidic byproduct.

Substitution reactions allow for the direct replacement of the hydroxyl group, often with an inversion of stereochemistry at the carbon center.

Appel Reaction : This reaction converts the alcohol into the corresponding alkyl halide using a combination of triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄). organic-chemistry.orgjk-sci.com The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2-type mechanism. organic-chemistry.orgnrochemistry.com This results in a clean inversion of configuration at the alcohol's stereocenter. jk-sci.comnrochemistry.com

Mitsunobu Reaction : The Mitsunobu reaction is a versatile method for converting alcohols into a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction employs triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated by the reagents, allowing it to be displaced by a suitable nucleophile (e.g., a carboxylic acid or an imide). organic-chemistry.org

Dehydration of this compound leads to the formation of cyclohexene (B86901) derivatives.

Chugaev Reaction : The Chugaev elimination is a specific method for the dehydration of alcohols that proceeds under relatively mild conditions, which minimizes isomerization of the resulting alkene. wikipedia.org The reaction involves a two-step sequence. First, the alcohol is converted into a methyl xanthate ester by treatment with a base, carbon disulfide (CS₂), and iodomethane. wikipedia.orgalfa-chemistry.com In the second step, this xanthate intermediate is heated, leading to a concerted, intramolecular syn-elimination via a six-membered cyclic transition state to produce the alkene, along with carbonyl sulfide and methanethiol. wikipedia.org Depending on the stereochemistry of the starting alcohol and the availability of syn-protons, this reaction can lead to the formation of 1-cyclopropylcyclohexene or 3-cyclopropylcyclohexene.

Reactivity of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under specific conditions.

The cyclopropyl group in compounds like this compound, which is a cyclopropylcarbinol system, can undergo ring-opening. This transformation is typically initiated by converting the hydroxyl group into a good leaving group under acidic or electrophilic conditions. Protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation adjacent to the cyclopropane (B1198618) ring. This cyclopropylcarbinyl cation is unstable and can rearrange to relieve the ring strain of the three-membered ring. This rearrangement leads to the formation of a more stable homoallylic carbocation, which can then be trapped by a nucleophile to yield a ring-opened product. youtube.com The exact nature of the product depends on the reaction conditions and the nucleophiles present.

Cyclopropyl Rearrangements

The presence of the cyclopropyl group adjacent to a carbon bearing a hydroxyl group (a cyclopropylcarbinyl system) is a key structural motif that predisposes the molecule to characteristic rearrangement reactions. These transformations are driven by the release of the significant ring strain inherent in the three-membered cyclopropane ring (approximately 27.5 kcal/mol). Such rearrangements can be initiated under either cationic or radical conditions, leading to ring-opened products.

Under acidic conditions, the hydroxyl group can be protonated, followed by the elimination of a water molecule to generate a secondary carbocation at the C1 position of the cyclohexane (B81311) ring. This cyclopropylcarbinyl cation is highly unstable and rapidly undergoes rearrangement through cleavage of one of the cyclopropyl C-C bonds. This process, known as a cyclopropylcarbinyl rearrangement, leads to the formation of more stable carbocationic intermediates, such as homoallylic or cyclobutyl cations. The subsequent capture of these cations by a nucleophile (e.g., water) results in the formation of ring-expanded products (like cycloheptene derivatives) or products containing a cyclobutane ring.

Alternatively, radical-mediated rearrangements can occur. Homolytic cleavage of the O-H bond, or more commonly, conversion of the alcohol to a better leaving group followed by single-electron transfer, can generate a cyclopropylcarbinyl radical. ucl.ac.uk This radical species also undergoes extremely rapid ring-opening, a reaction often used as a "radical clock" due to its high rate constant. wayne.edu The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane cleaves) is influenced by the substitution pattern on the ring, with the bond that leads to the most stable radical intermediate being preferentially cleaved. ucl.ac.ukstackexchange.com For this compound, this would lead to a homoallylic radical, which can then be trapped or undergo further reactions. beilstein-journals.orgnih.gov

ConditionInitiating SpeciesKey IntermediatePotential Product Type(s)
Acid-Catalyzed (e.g., H₂SO₄, TsOH)Protonation of -OHCyclopropylcarbinyl CationUnsaturated Cycloheptanols, Cyclobutyl Derivatives
Radical-Mediated (e.g., via Barton-McCombie deoxygenation)Single-Electron TransferCyclopropylcarbinyl RadicalHomoallylic Alcohols (ring-opened)

Reactions of the Cyclohexane Ring System

Functionalization of the cyclohexane ring of this compound typically requires initial modification of the alcohol or the saturated ring to introduce reactive sites. Common strategies include oxidation of the alcohol to a ketone (2-cyclopropylcyclohexanone) or dehydration to form an alkene (e.g., 6-cyclopropylcyclohex-1-ene). These "unsaturated derivatives" then serve as substrates for a range of addition and functionalization reactions.

Electrophilic Addition: Dehydration of this compound would likely yield an alkene such as 6-cyclopropylcyclohex-1-ene. This unsaturated derivative can undergo electrophilic addition reactions. The addition of electrophiles like hydrogen halides (H-X) or halogens (X₂) proceeds via a carbocation intermediate. The regioselectivity of the addition is governed by the stability of this intermediate; the cyclopropyl group is known to effectively stabilize an adjacent positive charge through hyperconjugation, which would influence where the nucleophile adds. stackexchange.com

Nucleophilic Addition: Oxidation of the parent alcohol to 2-cyclopropylcyclohexanone, followed by α-halogenation and elimination, could yield the α,β-unsaturated ketone 2-cyclopropylcyclohex-2-en-1-one. This enone is a classic Michael acceptor and can undergo two primary modes of nucleophilic addition. wikipedia.orgmasterorganicchemistry.com

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates (R₂CuLi), enamines, or thiolates, preferentially add to the β-carbon of the enone system.

1,2-Direct Addition: Hard nucleophiles, such as organolithium reagents (RLi) or Grignard reagents (RMgX), tend to add directly to the electrophilic carbonyl carbon. umich.edu

The choice between these pathways is influenced by factors including the nature of the nucleophile, the solvent, and temperature.

Unsaturated DerivativeReagent TypeExample ReagentExpected Reaction Type
6-Cyclopropylcyclohex-1-eneElectrophileHBrElectrophilic Addition
2-Cyclopropylcyclohex-2-en-1-oneHard NucleophileCH₃Li1,2-Direct Addition
2-Cyclopropylcyclohex-2-en-1-oneSoft Nucleophile(CH₃)₂CuLi1,4-Conjugate Addition

The existing stereochemistry in this compound provides a powerful tool for directing the stereochemical outcome of subsequent reactions on the cyclohexane ring. The molecule possesses two stereocenters (at C1 and C2), and their relative configuration (cis or trans) will create a diastereomeric relationship that influences the approach of reagents.

This substrate-controlled stereoselectivity arises from steric hindrance and, in some cases, electronic directing effects. nih.gov For instance, in the catalytic hydrogenation of an unsaturated derivative like 6-cyclopropylcyclohex-1-ene, the hydrogen would be expected to add from the face of the ring opposite to the bulky cyclopropyl group, leading to a predictable diastereomer.

Furthermore, the hydroxyl group itself can act as a directing group in certain reactions. For example, in an allylic alcohol derivative (e.g., 3-cyclopropylcyclohex-2-en-1-ol), a directed epoxidation (e.g., Sharpless epoxidation) or cyclopropanation could proceed with high stereoselectivity, with the reagent being delivered to the same face as the hydroxyl group via a coordinated intermediate. This allows for the synthesis of complex, multi-substituted cyclohexanes with excellent kinetic stereocontrol. nih.govmdpi.com

Reaction TypeDerivativeControlling FactorExpected Stereochemical Outcome
Catalytic Hydrogenation6-Cyclopropylcyclohex-1-eneSteric hindrance from cyclopropyl groupAddition to the less hindered face
Directed Epoxidation3-Cyclopropylcyclohex-2-en-1-olCoordination to the hydroxyl groupSyn-epoxidation relative to the -OH group
Hydroboration-Oxidation6-Cyclopropylcyclohex-1-eneSteric hindrance from cyclopropyl groupAnti-Markovnikov addition on the less hindered face

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Databases

A comprehensive search for experimental spectroscopic and analytical data for the chemical compound this compound has yielded no specific results for its ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry (HRMS), or mass spectrometry fragmentation patterns.

While spectroscopic data for structurally related compounds—such as 2-cyclohexen-1-ol and 1-cyclopropylcyclohexan-1-ol—are available, this information is not directly applicable to this compound due to differences in chemical structure that would lead to distinct spectroscopic characteristics. The precise chemical shifts, coupling constants, and fragmentation patterns are unique to the specific arrangement of atoms and bonds within a molecule.

Consequently, without experimentally determined data for this compound, a detailed and scientifically accurate article on its spectroscopic characterization and analytical techniques, as per the requested outline, cannot be generated at this time. The creation of such an article requires access to peer-reviewed scientific literature or spectral databases that contain this specific information.

Spectroscopic Characterization and Analytical Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 2-Cyclopropylcyclohexan-1-ol, the IR spectrum is characterized by absorption bands corresponding to its hydroxyl and cycloalkyl moieties. While a specific spectrum for this compound is not publicly available, the expected characteristic absorption frequencies can be inferred from analogous structures such as 1-Cyclopropylcyclohexan-1-ol and 2-Cyclopropylethan-1-ol. nih.govnih.gov

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration of the hydroxyl group. This typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding.

The C-H stretching vibrations of the cyclohexyl and cyclopropyl (B3062369) rings are expected in the 2850-3000 cm⁻¹ region. The cyclopropyl group, being a strained ring system, also exhibits characteristic C-H stretching vibrations at slightly higher frequencies, typically around 3100-3000 cm⁻¹. Furthermore, the C-O stretching vibration of the secondary alcohol is anticipated to produce a strong band in the fingerprint region, approximately between 1050 and 1150 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Cycloalkyl (C-H)C-H Stretch2850-3000Strong
Cyclopropyl (C-H)C-H Stretch3000-3100Medium
Secondary Alcohol (C-O)C-O Stretch1050-1150Strong

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of two chiral centers, this compound can exist as four stereoisomers: two pairs of enantiomers. Chiral chromatography is an indispensable tool for the separation and quantification of these stereoisomers, thereby assessing the enantiomeric and diastereomeric purity of a sample. nih.govlcms.czvt.edu High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed method for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving the enantiomers of cyclic alcohols. nih.govvt.edu For the separation of this compound stereoisomers, a column like Chiralpak AD or Chiralcel OD could be utilized. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for each stereoisomer.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, is a critical parameter that needs to be optimized to achieve baseline separation. The relative proportions of the solvents affect the retention times and the resolution of the stereoisomers.

Table 2: Illustrative Chiral HPLC Method for Stereoisomer Purity Assessment
ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at a low wavelength (e.g., 210 nm) or Refractive Index (RI)
TemperatureAmbient

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (the R/S designation at each chiral center). X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration. researchgate.netnih.gov

For a liquid compound like this compound, or one that does not readily form high-quality single crystals, a common strategy is to prepare a crystalline derivative. thieme-connect.de This can be achieved by reacting the alcohol with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid or camphorsultam dichlorophthalic acid. nih.govsci-hub.se The resulting diastereomeric ester may be more amenable to crystallization.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined. To establish the absolute configuration, the anomalous scattering of X-rays by the atoms in the crystal is analyzed. researchgate.net The presence of a heavier atom (e.g., a halogen or sulfur in the derivatizing agent) can enhance this effect, making the assignment of the absolute configuration more reliable. The known configuration of the chiral auxiliary allows for the unambiguous assignment of the absolute configuration of the stereocenters in the this compound moiety. thieme-connect.desci-hub.se

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are central to these investigations, providing a foundational understanding of bonding and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of 2-Cyclopropylcyclohexan-1-ol is characterized by the interplay between the saturated cyclohexane (B81311) ring, the hydroxyl group, and the unique bonding of the cyclopropyl (B3062369) group. The cyclopropane (B1198618) ring is known for its "bent" or "banana" bonds, which arise from the geometric constraint of the three-membered ring, leading to C-C bond angles of 60° instead of the ideal sp³ hybridization angle of 109.5°. This strain results in the C-C bonds having a higher p-character than typical alkanes, which influences the electronic environment of the adjacent cyclohexanol (B46403) ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the hybridization of the atomic orbitals and the nature of the chemical bonds. For the cyclopropyl group, these calculations would likely show significant deviation from integer sp³ hybridization for the carbon atoms. The bond between the cyclopropyl group and the cyclohexane ring is also of interest, as the electronic properties of the cyclopropyl group can influence the charge distribution and reactivity of the cyclohexanol moiety.

The hydroxyl group introduces a significant dipole moment to the molecule and is capable of acting as both a hydrogen bond donor and acceptor. Quantum chemical calculations can map the electrostatic potential surface, highlighting the electron-rich oxygen atom and the electron-poor hydroxyl hydrogen, which are key sites for intermolecular interactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts for different possible stereoisomers and conformers, it is possible to help assign experimental spectra. The unique electronic environment of the cyclopropyl group is expected to result in characteristic upfield shifts for its protons and carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, with scaling factors often applied to improve agreement with experimental data. The predicted spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the cyclohexane and cyclopropyl rings, and various bending and rocking modes.

Predicted Spectroscopic Data (Representative)
Parameter Predicted Value
¹H NMR Chemical Shift (Cyclopropyl H)0.2 - 0.8 ppm
¹³C NMR Chemical Shift (Cyclopropyl C)5 - 20 ppm
IR Frequency (O-H stretch)~3400-3600 cm⁻¹
IR Frequency (C-H stretch, cyclopropyl)~3000-3100 cm⁻¹

Note: These are representative values based on similar structures and may vary depending on the specific computational method and basis set used.

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods, which use classical force fields to model the potential energy of a system, are well-suited for exploring the vast conformational space of flexible molecules. These methods are computationally less expensive than quantum chemical calculations, allowing for the simulation of molecular motion over time through molecular dynamics (MD).

MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent. These simulations can reveal the preferred orientations of the cyclopropyl and hydroxyl groups and the frequencies of conformational transitions, such as the chair-flip of the cyclohexane ring.

Identification of Global and Local Minima

A thorough conformational search using methods like systematic grid searches or stochastic methods (e.g., Monte Carlo) can identify the various low-energy conformations (local minima) of this compound. The geometries of these minima can then be optimized and their relative energies calculated using more accurate quantum chemical methods.

For this compound, several stereoisomers exist (e.g., cis and trans isomers). For each stereoisomer, the cyclohexane ring can adopt two chair conformations. The relative stability of these conformers is determined by the steric interactions between the substituents. Generally, substituents on a cyclohexane ring prefer to be in an equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orgopenstax.orglibretexts.org

The relative energies of the different conformers determine their population at a given temperature. For instance, in the trans isomer, one conformer will have both the cyclopropyl and hydroxyl groups in equatorial positions, which is expected to be the most stable conformation (the global minimum). openstax.org The other chair conformer would place both groups in axial positions, resulting in significant steric strain. libretexts.org In the cis isomer, both chair conformations will have one axial and one equatorial substituent. libretexts.org The relative energy of these two conformers will depend on the relative steric bulk of the cyclopropyl and hydroxyl groups. libretexts.org

Relative Conformational Energies (Illustrative)
Isomer Conformation Relative Energy (kcal/mol)
transdiequatorial0.0 (Global Minimum)
transdiaxial> 5.0
cisaxial OH, equatorial Cp~1.0 - 2.0
cisequatorial OH, axial Cp~1.5 - 2.5

Note: These are illustrative energy differences based on principles of conformational analysis of substituted cyclohexanes. Actual values would require specific calculations.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate reactions involving the hydroxyl group or the cyclopropyl ring.

For example, the acid-catalyzed dehydration of this compound could proceed through different pathways, leading to various alkene products. Computational studies can map out the potential energy surface for the reaction, identifying the transition state structures and calculating the activation energies for each step. This allows for the prediction of the most likely reaction pathway and the major products.

Another area of interest is the reactivity of the cyclopropyl group. The strained C-C bonds of the cyclopropyl ring can undergo ring-opening reactions under certain conditions. Theoretical calculations can model these processes, providing insights into the factors that influence the regioselectivity and stereoselectivity of the ring-opening. For instance, density functional theory (DFT) calculations have been used to study the ring-opening of cyclopropyl radicals and in Friedel-Crafts reactions involving cyclopropyl groups. researchgate.netresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for designing new synthetic routes.

General computational methodologies exist for studying similar molecular structures and reactions, such as the cyclopropanation of alkenes and the diastereoselective synthesis of substituted cyclohexanols. These studies often employ Density Functional Theory (DFT) and other computational tools to investigate reaction mechanisms, predict stereochemical outcomes, and characterize transition states. However, the application of these methods to the specific synthesis and properties of this compound has not been detailed in the available scientific literature.

Therefore, it is not possible to provide a thorough and informative article with the specific data and detailed research findings requested in the outline for "" of this compound at this time.

Role in Organic Synthesis and Intermediates

Utilization as a Chiral Building Block in Stereoselective Synthesis

Chiral building blocks are essential in modern organic synthesis for the construction of enantiomerically pure complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of stereocenters in 2-Cyclopropylcyclohexan-1-ol makes it a potential candidate for use as a chiral synthon.

While direct applications of this compound in enantiospecific synthesis are not extensively documented in readily available literature, the broader class of chiral cyclohexanol (B46403) derivatives serves as a useful platform for creating more elaborate products. nih.gov The stereoselective synthesis of functionalized cyclohexanes bearing multiple stereocenters is a significant area of research in organic chemistry. nih.gov Efficient methods for the stereoselective synthesis of cyclopropyl (B3062369) alcohols have been developed, highlighting the importance of this class of compounds as valuable synthetic intermediates that can be further functionalized. nih.gov The unique steric and electronic properties of the cyclopropyl group can influence the stereochemical outcome of reactions, making cyclopropyl-containing alcohols attractive for asymmetric synthesis.

Cyclopropane-containing natural products are a diverse class of bioactive molecules, and their synthesis often requires specialized building blocks. rsc.org While a direct pathway involving this compound in the total synthesis of a specific natural product is not prominently reported, related structures are of significant interest. For instance, research has been conducted on the synthesis of cyclopropyl-fused cyclohexane (B81311) nucleosides, which are analogues of biologically important molecules. nih.govmdpi.com The synthesis of natural products containing cyclohexane units often relies on chiral and highly oxygenated cyclohexane precursors. The cyclopropyl moiety is a key structural motif in numerous natural products, and synthetic strategies to incorporate this feature are of great interest to synthetic chemists.

Precursor for Advanced Organic Materials

The use of this compound as a direct precursor for advanced organic materials such as polymers or functional materials is not well-documented in publicly available research. The development of new organic materials often involves the use of specialized monomers that can be polymerized to form materials with desired properties. While functionalized vegetable oils and norbornadiene derivatives have been explored as precursors for polymers, similar applications for cyclopropyl-substituted cyclohexanols are not widely reported. researchgate.netresearchgate.net

Development of Novel Molecular Scaffolds

Molecular scaffolds form the core structure of molecules in drug discovery and materials science, providing a framework for the attachment of various functional groups. The cyclopropyl group is recognized for its ability to introduce conformational rigidity and unique three-dimensional character into molecular scaffolds. researchgate.netresearchgate.netnih.gov Fused-cyclopropane rings, in particular, are increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability and target binding potency. bohrium.com

While there is no specific mention in the available literature of this compound being used to develop novel molecular scaffolds, the synthesis of novel heterocyclic scaffolds is an active area of research. nih.govmdpi.comnih.govmdpi.com Chiral cyclopropane-containing scaffolds are valuable in medicinal chemistry for creating diverse libraries of compounds for drug discovery. nih.gov The unique combination of the cyclopropyl and cyclohexanol moieties in this compound suggests its potential as a starting material for the synthesis of novel molecular frameworks, although this potential appears to be largely unexplored.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing synthetic pathways to 2-Cyclopropylcyclohexan-1-ol that are not only efficient in terms of yield but also adhere to the principles of green chemistry. researchgate.net Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. The drive towards sustainability will push for the innovation of greener alternatives.

Key areas of investigation will include:

Catalytic Cyclopropanation: Moving beyond stoichiometric Simmons-Smith reactions, research into catalytic asymmetric cyclopropanation of cyclohexene (B86901) precursors will be crucial. This could involve the use of earth-abundant metal catalysts or organocatalysts to reduce environmental impact. nih.gov Methods like mechanochemical Simmons-Smith cyclopropanation, which can be performed solvent-free via ball-milling, offer a promising sustainable route. rsc.orgrsc.org

Hydrogen-Borrowing Catalysis: The synthesis of the cyclohexanol (B46403) moiety could be achieved through hydrogen-borrowing catalysis, a sustainable method that uses alcohols to alkylate ketones, generating water as the primary byproduct. nih.gov

Biocatalysis and Photocatalysis: The use of enzymes or light-mediated reactions could provide highly selective and environmentally benign pathways to the target molecule. researchgate.net For instance, biocatalytic asymmetric cyclopropanation of olefins represents an eco-friendly strategy. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Routes to this compound
Synthetic StrategyKey FeaturesPotential AdvantagesResearch Focus
Mechanochemical Simmons-SmithSolvent-free, zinc-mediatedReduced solvent waste, operational simplicityActivation of zinc(0), scalability
Catalytic Asymmetric Epoxidation & Ring OpeningTransition-metal or organocatalystHigh stereoselectivity, atom economyCatalyst design, reaction optimization
Hydrogen-Borrowing AlkylationIridium or Ruthenium catalystWater as byproduct, high atom economyCatalyst stability, substrate scope
Photocatalytic [2+1] CycloadditionVisible light, photosensitizerMild reaction conditions, use of renewable energyDevelopment of efficient photocatalysts

Exploration of Novel Reactivity Profiles and Catalytic Applications

The unique structural features of this compound, namely the strained three-membered ring adjacent to a hydroxyl group, suggest a rich and largely unexplored reactivity profile. The cyclopropyl (B3062369) carbinol motif is known to undergo a variety of ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds. chemicalbook.comrsc.org

Future research in this area should explore:

Acid-Catalyzed Rearrangements: Investigation into the behavior of this compound under acidic conditions could reveal novel rearrangement pathways, leading to the formation of larger carbocyclic or heterocyclic systems.

Transition-Metal Catalyzed Transformations: The C-C bonds of the cyclopropane (B1198618) ring can be activated by transition metals, opening up avenues for C-H functionalization, cross-coupling reactions, and cycloadditions. semanticscholar.org

Catalytic Applications: As a chiral alcohol, this compound and its derivatives could serve as valuable ligands for asymmetric catalysis or as organocatalysts themselves. The rigid cyclohexane (B81311) backbone combined with the stereocenters of the cyclopropyl and hydroxyl groups could provide a well-defined chiral environment for a variety of transformations.

Table 2: Potential Catalytic Applications of this compound Derivatives
Derivative TypePotential ApplicationReaction ExampleRationale
Chiral Phosphine LigandAsymmetric HydrogenationReduction of prochiral olefinsRigid backbone for high enantioselectivity
Chiral DiolLewis Acid CatalystAsymmetric Diels-Alder reactionsDefined coordination sphere around the metal center
Amino Alcohol DerivativeOrganocatalystAsymmetric aldol (B89426) reactionsBifunctional activation of substrates
Ether DerivativePhase-Transfer CatalystAsymmetric alkylationsFormation of chiral ion pairs

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of this compound and its derivatives, the integration of modern automation and flow chemistry techniques is essential. Continuous-flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. nih.govacs.orgnih.gov

Future directions include:

Automated Reaction Screening: Automated synthesis platforms can be employed for high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of this compound derivatives. sigmaaldrich.comchemistryworld.com This technology is also invaluable for exploring the compound's reactivity with a large number of substrates and reagents. sigmaaldrich.comresearchgate.netnih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Cyclopropanation Step
ParameterBatch SynthesisFlow Synthesis
Reaction TimeHours to daysMinutes to hours
Temperature ControlPotential for hotspotsPrecise and uniform
SafetyHandling of large quantities of hazardous reagentsSmall reactor volumes, better containment
ScalabilityDifficult and non-linearLinear scaling by extending run time
ProductivityLower space-time yieldHigher space-time yield

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. The presence of multiple stereocenters makes stereochemical characterization a key challenge.

Future research should leverage:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, will be essential for unambiguously determining the relative stereochemistry of the various diastereomers of this compound. nih.gov The use of chiral derivatizing agents can aid in the determination of enantiomeric purity by NMR. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into the reaction mechanisms, transition state structures, and thermodynamic and kinetic parameters for reactions involving this compound. rsc.orgresearchgate.net Such studies can help to rationalize observed reactivity and guide the design of new experiments. mit.edunih.gov Conceptual DFT can also be employed to predict the most probable sites for nucleophilic and electrophilic attack, thereby mapping the chemical reactivity of the molecule. frontiersin.orgnih.gov

Table 4: Application of Advanced Methods for the Study of this compound
MethodApplicationInformation Gained
2D NMR (NOESY/ROESY)Stereochemical analysisRelative configuration of diastereomers
Chiral Derivatization NMREnantiomeric purity determinationEnantiomeric excess (ee)
Density Functional Theory (DFT)Mechanistic studiesTransition state geometries, activation energies
Conceptual DFTReactivity predictionFukui functions, electrophilic/nucleophilic sites
X-ray CrystallographySolid-state structureUnambiguous 3D structure and packing

Q & A

Q. What catalytic systems are effective for synthesizing 2-Cyclopropylcyclohexan-1-ol, and what reaction conditions optimize yield?

  • Methodological Answer : Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride (PdCl₂) or magnesium acetate (Mg(OAc)₂) in hexane solvent achieves high selectivity for this compound derivatives. For oxidation steps, Fe–Co–g-C₃N₄ catalysts under molecular oxygen in aqueous conditions yield 2-cyclohexene-1-one intermediates, which can be further functionalized .
  • Key Data Table :
CatalystSolventReaction TimeKey ProductReference
PdCl₂Hexane3–4 minCyclohexenol derivatives
Fe–Co–g-C₃N₄WaterNot specified2-cyclohexene-1-one

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals of the cyclopropyl group (δ 0.5–1.5 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad). The cyclohexane ring protons appear as multiplets between δ 1.2–2.0 ppm.
  • ¹³C NMR : Cyclopropyl carbons resonate at δ 5–15 ppm, while the hydroxyl-bearing carbon appears near δ 70–80 ppm.
  • MS : Molecular ion peaks at m/z 140–160 (exact mass depends on substituents). Fragmentation patterns should align with cyclopropane ring cleavage .

Q. What experimental protocols differentiate this compound from its structural isomers?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to separate isomers based on polarity differences.
  • Chemical Tests : Perform oxidation with Jones reagent (CrO₃/H₂SO₄). Primary/secondary alcohols react rapidly, while tertiary alcohols (e.g., cyclohexanol derivatives) show slower kinetics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic solvents .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer :
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:4) as eluent. Spot purity is confirmed by a single UV-active band.
  • Melting Point : Compare experimental values (±1°C) with literature data. Impurities broaden the range .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity in ring-opening reactions?

  • Methodological Answer :
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers.
  • Reactivity Studies : Compare reaction rates of cis vs. trans isomers with electrophiles (e.g., H₂O/H⁺). Cis isomers often exhibit faster kinetics due to reduced steric hindrance .

Q. What mechanistic insights explain contradictory catalytic efficiencies in the oxidation of this compound derivatives?

  • Methodological Answer :
  • Contradiction Source : Discrepancies arise from catalyst surface area, solvent polarity, and O₂ pressure. For example, Fe–Co–g-C₃N₄ outperforms Cu(II)-heteropolyacid catalysts in aqueous media due to enhanced oxygen activation .
  • Resolution Strategy :

Characterize catalysts via BET surface area analysis and TEM.

Standardize reaction conditions (e.g., 1 atm O₂, 60°C).

Use kinetic isotope effects (KIEs) to probe rate-determining steps .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic additions?

  • Methodological Answer :
  • DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G* level.
  • Transition-State Analysis : Calculate activation energies for addition at cyclopropane vs. cyclohexanol sites. Lower energy pathways indicate favored regiochemistry .

Q. What green chemistry approaches minimize waste in this compound synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace hexane with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalyst Recycling : Immobilize PdCl₂ on silica supports for reuse in hydrogenolysis reactions .

Q. How do steric effects in this compound influence its application in asymmetric catalysis?

  • Methodological Answer :
  • Ligand Design : Incorporate the compound as a chiral ligand in Pd-catalyzed cross-couplings.
  • Steric Maps : Generate Voronoi tessellations to quantify steric bulk around the hydroxyl group. High steric hindrance improves enantioselectivity in C–C bond formation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.